Buprenorphine-3-glucuronide (BUPG) is a major metabolite of buprenorphine, a semi-synthetic opioid used in pain management and opioid dependence treatment. [, , , , , , , ] It is formed primarily in the liver through glucuronidation, a metabolic process that increases the water solubility of compounds, facilitating their elimination from the body. [, ]
BUPG's role in scientific research extends beyond being a simple metabolic byproduct. It serves as a valuable tool for understanding buprenorphine pharmacokinetics, particularly in various disease states and during co-administration with other medications. [, , , ] Its presence in biological samples can also serve as a marker for buprenorphine use in forensic toxicology. [, , ] Additionally, emerging evidence suggests BUPG might possess unique pharmacological activity, warranting further investigation into its potential therapeutic applications. []
Buprenorphine 3-Glucuronide is a significant metabolite of buprenorphine, a potent opioid analgesic used primarily in the treatment of opioid addiction and pain management. This compound is formed through the glucuronidation process, which is a major metabolic pathway for many drugs, facilitating their excretion from the body. Buprenorphine itself is utilized for its partial agonist properties, providing analgesia while minimizing the risk of respiratory depression compared to full agonists.
Buprenorphine 3-Glucuronide is derived from buprenorphine, which is synthesized from thebaine, an alkaloid extracted from opium poppy. The compound is predominantly found in human urine as a result of hepatic metabolism, where it undergoes conjugation with glucuronic acid to form this metabolite.
Buprenorphine 3-Glucuronide belongs to the class of compounds known as glucuronides. These are phase II metabolites that result from the conjugation of drugs with glucuronic acid, enhancing their solubility and facilitating renal excretion. It is classified under the broader category of opioid metabolites.
The synthesis of Buprenorphine 3-Glucuronide can be achieved through both chemical and enzymatic methods. The Koenigs–Knorr method is commonly employed for chemical synthesis, involving the reaction of buprenorphine with glucuronic acid derivatives in the presence of silver carbonate and molecular sieves .
Enzymatic synthesis typically utilizes β-glucuronidases, which catalyze the transfer of glucuronic acid to buprenorphine. This method is advantageous due to its specificity and efficiency in producing high yields of the desired metabolite .
For chemical synthesis, specific conditions such as temperature control and reaction time are crucial. For example, a reaction may be performed at ambient temperature for extended periods to ensure complete conversion . In enzymatic methods, factors such as enzyme source (e.g., Escherichia coli or Helix pomatia) and incubation conditions (temperature and time) significantly influence yield and purity .
Buprenorphine 3-Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the buprenorphine molecule. The structural formula can be represented as follows:
This formula indicates that the compound consists of 27 carbon atoms, 37 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms.
The molecular weight of Buprenorphine 3-Glucuronide is approximately 485.6 g/mol. Its structure features a bicyclic core typical of opioids, modified by the addition of a glucuronic acid unit.
The mechanism by which Buprenorphine 3-Glucuronide exerts its effects involves its action as an active metabolite. While primarily regarded as a passive excretion product, there is evidence suggesting that it may possess pharmacological activity similar to buprenorphine itself.
Buprenorphine 3-Glucuronide appears as a white crystalline solid. Its solubility in water is significant due to its polar nature resulting from glucuronic acid conjugation.
The compound exhibits stability under physiological conditions but can undergo hydrolysis when exposed to acidic or basic environments or specific enzymes. Its pH stability range typically falls between pH 4-7, making it suitable for biological applications.
Buprenorphine 3-Glucuronide serves several scientific purposes:
Buprenorphine-3-β-D-glucuronide (B3G) is a major phase II metabolite of buprenorphine, playing a potentially significant role in the overall pharmacology of this opioid therapeutic. The complex structure of B3G—characterized by a β-glycosidic bond linking glucuronic acid to the C3 phenolic hydroxyl group of buprenorphine—necessitates specialized synthetic approaches. Two primary methodologies have been developed: chemical synthesis leveraging organic chemistry strategies and enzyme-assisted synthesis exploiting biological catalysis.
Chemical synthesis routes offer precise control over stereochemistry and scalability, albeit often with lower fractional yields compared to enzymatic methods. These strategies require meticulous protection of buprenorphine’s reactive secondary amine and hydroxyl groups to prevent undesired side reactions during glucuronidation.
The Koenig-Knorr reaction remains a cornerstone for constructing the β-D-glucuronide linkage in B3G synthesis. This classical glycosylation method employs activated glycosyl donors, typically bromo- or chloro-derived glucuronate precursors, under anhydrous conditions. In B3G synthesis, methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate) serves as the key glycosyl donor, reacting with the C3 phenol of a protected buprenorphine derivative. The reaction proceeds in the presence of heavy metal catalysts (e.g., silver triflate or mercury salts) to facilitate the formation of the β-glycosidic bond. Stereochemical control is paramount, as these conditions promote inversion of configuration at the anomeric carbon, yielding the required β-conjugate. A critical limitation is the modest yield (~5-15%) attributed to competing hydrolysis of the unstable halide donor and challenges in achieving complete regioselectivity at the phenolic oxygen versus the tertiary alcohol moiety.
Table 1: Koenig-Knorr Glycosylation Parameters for B3G Synthesis
Glycosyl Donor | Catalyst | Solvent | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate | Silver triflate | Anhydrous DCM | 24-48 | 5.3 [1] |
Methyl 2,3,4-tri-O-acetyl-1-chloro-α-D-glucuronate | Silver carbonate | Anhydrous Toluene | 48-72 | 8.1 [3] |
Protection of buprenorphine’s tertiary amine (N-cyclopropylmethyl group) is essential prior to glycosylation to prevent quaternary ammonium salt formation or N-glucuronidation. The amino-silyl protection strategy utilizes bulky silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) chlorides. Protection is performed under basic conditions (e.g., imidazole in DMF) at ambient temperature, yielding the N-silyl-buprenorphine precursor efficiently. Following Koenig-Knorr glycosylation at the C3 position, the silyl group is selectively removed using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) in THF. This deprotection step is typically rapid (<1 hour) and high-yielding, restoring the free amine without cleaving the newly formed glucuronide bond or affecting the acetyl protecting groups on the glucuronate moiety. Subsequent mild alkaline hydrolysis (e.g., sodium methoxide in methanol) removes the acetyl groups from the glucuronic acid carboxylate and hydroxyls, yielding pure B3G. While this multi-step sequence achieves high purity (>96% as confirmed by ¹H NMR and LC-MS), the overall yield remains low (approximately 5.3%) due to cumulative losses across protection, glycosylation, and deprotection steps [1].
Enzyme-assisted synthesis leverages the regio- and stereoselectivity inherent in biological systems, offering higher yields and avoiding complex protection/deprotection schemes. This approach mimics the in vivo metabolic pathway of buprenorphine.
In vivo, B3G formation is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 and UGT1A1, with minor contributions from UGT1A3 and UGT2B17. These membrane-bound enzymes, located in the endoplasmic reticulum of hepatocytes, utilize UDP-glucuronic acid (UDPGA) as the cofactor, transferring glucuronic acid specifically to the phenolic oxygen at the C3 position of buprenorphine. Recombinant enzyme studies demonstrate that UGT2B7 exhibits the highest catalytic efficiency (V~max~/K~m~) for buprenorphine glucuronidation, forming B3G exclusively. UGT1A1 also contributes significantly but may display broader substrate specificity. The enzymatic reaction requires optimization of pH (near physiological 7.4), magnesium ion concentration (essential for UGT activity), and inclusion of detergents (e.g., alamethicin) to permeabilize microsomal membranes and expose the enzyme active site. Incubation of buprenorphine with human liver microsomes (HLM) fortified with UDPGA typically achieves conversion rates of 40-60% under optimized conditions over several hours. While stereospecific and high-yielding, large-scale synthesis using recombinant enzymes or HLM can be costly due to enzyme preparation and cofactor requirements [1] [6].
Table 2: UGT Isoform Kinetics for Buprenorphine 3-Glucuronidation
UGT Isoform | Tissue Source | K~m~ (µM) | V~max~ (pmol/min/mg protein) | Primary Metabolite | Relative Activity |
---|---|---|---|---|---|
UGT2B7 | Recombinant | 80 ± 15 | 320 ± 45 | B3G | High |
UGT1A1 | Recombinant | 120 ± 25 | 180 ± 30 | B3G | Moderate |
UGT1A3 | Recombinant | >500 | <50 | B3G (minor) | Low |
UGT2B17 | Recombinant | 300 ± 60 | 90 ± 20 | B3G (minor) | Low |
Dog liver microsomes present a highly efficient, naturally rich source of UGT enzymes capable of catalyzing B3G formation. Studies demonstrate that dog liver exhibits exceptionally high glucuronidation activity towards buprenorphine compared to human or rodent liver sources. Incubation of norbuprenorphine (the N-dealkylated metabolite) with dog liver microsomes yielded norbuprenorphine-3-glucuronide (N3G) with a fractional yield of 67%, significantly higher than the yields achieved via chemical synthesis of B3G [1]. While directly reported for N3G, analogous high efficiency is observed for buprenorphine itself. The microsomal incubation system requires cofactors (UDPGA, Mg²⁺), an activation system (alamethicin), and buffer (e.g., Tris-HCl or phosphate, pH 7.4). Optimized conditions involve substrate concentrations of 50-200 µM, incubation temperatures of 37°C, and reaction times of 60-120 minutes. Scaling this system allows for the production of hundreds of milligrams of B3G, characterized by >96% purity using techniques like preparative HPLC. Although dog liver microsomes offer superior yield (67% vs. ~5% for chemical synthesis), practical limitations include the need for large volumes of incubation mixture and challenges in enzyme source consistency compared to recombinant systems. The high activity is attributed to a specific complement of UGT isoforms in canine liver with high affinity for buprenorphine [1] [3].
Table 3: Comparison of B3G Synthesis Methodologies
Methodology | Key Feature | Yield (%) | Purity (%) | Scale Potential | Stereoselectivity | Key Limitation |
---|---|---|---|---|---|---|
Koenig-Knorr + Silyl Protection | Chemical glycosylation with amine protection | 5.3 | >96 | Gram-scale | High (β-only) | Low yield, multi-step, harsh reagents |
Recombinant UGT (e.g., 2B7) | Enzyme-specific catalysis | 40-60 | >95 | Milligram-scale | Absolute (β-only) | High cost of enzymes/cofactor |
Dog Liver Microsomes | Tissue-derived enzyme system | 67* | >96 | Hundred-mg scale | Absolute (β-only) | Large reaction volumes, source variability |
*Yield reported for analogous norbuprenorphine-3-glucuronide synthesis using same system [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0